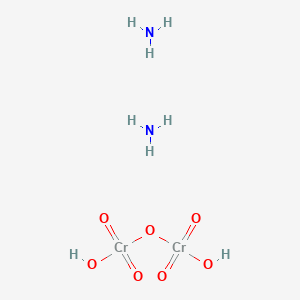

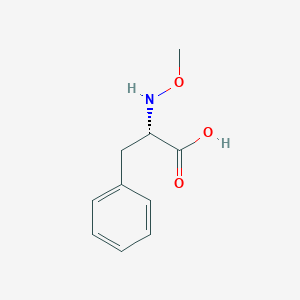

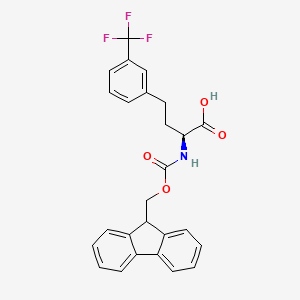

(4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl dihydrogen phosphate

概述

描述

VX-150 is a compound developed by Vertex Pharmaceuticals. It is an orally bioavailable pro-drug that rapidly converts into its active moiety, which is a highly selective inhibitor of the sodium channel subtype NaV1.8. This compound has been primarily investigated for its potential to treat various pain conditions, including acute and chronic pain .

准备方法

Synthetic Routes and Reaction Conditions

VX-150 is synthesized as a pro-drug, which means it is converted into its active form within the body. The specific synthetic routes and reaction conditions for VX-150 involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion into the final product. The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions to ensure the desired chemical transformations .

Industrial Production Methods

The industrial production of VX-150 follows standard pharmaceutical manufacturing practices. This includes large-scale synthesis in controlled environments to ensure the purity and consistency of the final product. The production process involves rigorous quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .

化学反应分析

Types of Reactions

VX-150 undergoes various chemical reactions, including hydrolysis, which converts it into its active form. The compound is designed to be stable under physiological conditions but to rapidly convert into its active moiety once administered .

Common Reagents and Conditions

The synthesis of VX-150 involves the use of common organic reagents and solvents. Specific conditions, such as temperature and pH, are carefully controlled to ensure the desired chemical transformations. Catalysts may also be used to facilitate certain reactions .

Major Products Formed

The major product formed from the hydrolysis of VX-150 is its active moiety, which is a highly selective inhibitor of the sodium channel subtype NaV1.8. This active form is responsible for the compound’s pharmacological effects .

科学研究应用

VX-150 has been extensively studied for its potential to treat various pain conditions. It has shown promise in clinical trials for the treatment of acute pain following surgery, chronic pain conditions such as small fiber neuropathy, and other pain-related disorders . The compound’s ability to selectively inhibit the sodium channel subtype NaV1.8 makes it a valuable tool for understanding pain mechanisms and developing new pain therapies .

作用机制

VX-150 exerts its effects by selectively inhibiting the sodium channel subtype NaV1.8. This channel plays a crucial role in the transmission of pain signals in the peripheral nervous system. By blocking this channel, VX-150 reduces the transmission of pain signals, thereby providing analgesic effects . The compound’s selectivity for NaV1.8 over other sodium channel subtypes minimizes potential side effects and enhances its therapeutic potential .

相似化合物的比较

Similar Compounds

VX-548: Another compound developed by Vertex Pharmaceuticals, VX-548 is also a selective inhibitor of the sodium channel subtype NaV1.8.

PF-04531083: and : Developed by Pfizer, these compounds are also selective inhibitors of the sodium channel subtype NaV1.8.

Uniqueness of VX-150

VX-150 stands out due to its high selectivity for the sodium channel subtype NaV1.8 and its favorable pharmacokinetic profile. The compound’s ability to rapidly convert into its active form and provide effective pain relief with minimal side effects makes it a promising candidate for pain management .

属性

IUPAC Name |

[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDQNNKQTHOQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

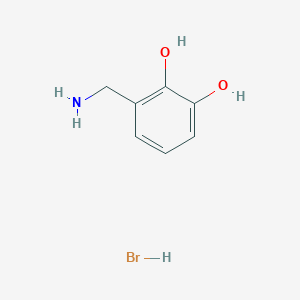

![Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-](/img/structure/B8179890.png)

![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)

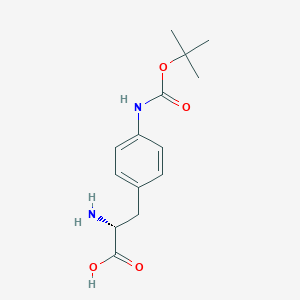

![9H-fluoren-9-ylmethyl N-[1-(aminomethyl)cyclobutyl]carbamate](/img/structure/B8179944.png)

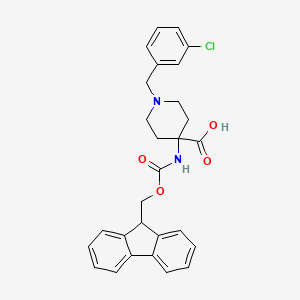

![(4S,5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,5-dioxo-5-[(triphenylmethyl)amino]pentyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid](/img/structure/B8179966.png)

![tetralithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-(3-oxobutanoylsulfanyl)ethylimino]propyl]butanimidate](/img/structure/B8179974.png)